3-(5-bromothiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromothiophene moiety, a trimethoxyphenyl group, and a pyrazole carbohydrazide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The next step involves the formation of the pyrazole carbohydrazide core, which can be achieved through the reaction of hydrazine with a suitable pyrazole precursor . Finally, the trimethoxyphenyl group is introduced via a condensation reaction with the appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for bromination and condensation reactions, as well as employing advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced hydrazide derivative.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromothiophene moiety can interact with biological macromolecules, while the pyrazole carbohydrazide core may inhibit certain enzymes or receptors. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(5-bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- (2E)-1-(3-bromothiophen-2-yl)-3-(2,3,5-trimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-(5-bromothiophen-2-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN4O4S |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17BrN4O4S/c1-25-13-6-10(7-14(26-2)17(13)27-3)9-20-23-18(24)12-8-11(21-22-12)15-4-5-16(19)28-15/h4-9H,1-3H3,(H,21,22)(H,23,24)/b20-9+ |
InChI Key |
AMCWXXPPCDDXIW-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.